molecular formula C10H15N B1582377 4-(3-Pentyl)pyridine CAS No. 35182-51-5

4-(3-Pentyl)pyridine

Cat. No.: B1582377
CAS No.: 35182-51-5
M. Wt: 149.23 g/mol
InChI Key: YHXYCIZBTSECRP-UHFFFAOYSA-N
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Description

4-(3-Pentyl)pyridine is an organic compound with the molecular formula C₁₀H₁₅N It is a derivative of pyridine, where a pentyl group is attached to the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Pentyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with 1-bromopentane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3-Pentyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

4-(3-Pentyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Pentyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Pentyl)pyridine is unique due to its specific pentyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, where its specific reactivity and interactions are advantageous .

Properties

IUPAC Name

4-pentan-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-9(4-2)10-5-7-11-8-6-10/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXYCIZBTSECRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067895
Record name 4-(1-Ethylpropyl)pyridine
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Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35182-51-5
Record name 4-(1-Ethylpropyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35182-51-5
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Record name 4-(1-Ethylpropyl)pyridine
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Record name 4-(1-Ethylpropyl)pyridine
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Record name Pyridine, 4-(1-ethylpropyl)-
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Record name 4-(1-Ethylpropyl)pyridine
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Record name 4-(1-ethylpropyl)pyridine
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Record name 4-(1-ETHYLPROPYL)PYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-(3-pentyl)pyridine contribute to the spin crossover behavior observed in the Fe[this compound]2[Au(CN)2]2·guest complexes?

A: In these complexes, this compound acts as a ligand, coordinating to the central iron (Fe) ion. The presence of the bulky 3-pentyl substituent on the pyridine ring influences the packing of the complex molecules within the crystal lattice. [] This, in turn, affects the intermolecular interactions and the overall crystal field experienced by the iron center.

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